molecular formula C24H16N2O5 B2925026 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 921889-64-7

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2925026
CAS RN: 921889-64-7
M. Wt: 412.401
InChI Key: SYSSAMQSCJDXBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H16N2O5 and its molecular weight is 412.401. The purity is usually 95%.
BenchChem offers high-quality N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Chemical Transformations

Research on related benzodiazepinooxazole derivatives and their reactions showcases the chemical versatility and potential synthetic applications of similar compounds. For instance, Terada et al. (1973) explored the reactions and rearrangements of benzo[6,7]-1,4-diazepino-[5,4-b]oxazole derivatives, providing insights into the synthesis of exo-methylene compounds and the formation of isoindoles and acridanone derivatives from similar frameworks (Terada, Yabe, Miyadera, & Tachikawa, 1973).

Metabolic Studies

The metabolism of related compounds like carbamazepine and its oxides has been extensively studied. Bellucci et al. (1987) discussed the steric course of the enzymatic hydrolysis of the 10,11-epoxide of carbamazepine, revealing the compound's resistance to enzymatic hydrolysis and the excretion of its hydrolysis product in humans. This study offers a glimpse into the metabolic pathways and potential pharmacokinetic behaviors of structurally related compounds (Bellucci, Berti, Chiappe, Lippi, & Marioni, 1987).

Antimicrobial Activity

A study by Raval, Naik, & Desai (2012) on the synthesis of phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives under microwave irradiation highlighted the antimicrobial potential of these compounds. Their work demonstrates the relevance of exploring similar chemical structures for antimicrobial applications and the advantage of microwave-assisted synthesis for such compounds (Raval, Naik, & Desai, 2012).

Sensor Applications

The application of coumarin benzothiazole derivatives as chemosensors for cyanide anions by Wang et al. (2015) illustrates the potential utility of structurally similar compounds in sensor technology. Their study on the recognition properties for cyanide anions provides insights into how related compounds might be employed in chemical sensing and detection applications (Wang, Liu, Guan, Cao, Chen, Shan, Wu, & Xu, 2015).

properties

IUPAC Name

N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O5/c1-26-18-7-3-5-9-21(18)30-20-11-10-15(13-16(20)23(26)28)25-22(27)17-12-14-6-2-4-8-19(14)31-24(17)29/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSSAMQSCJDXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.